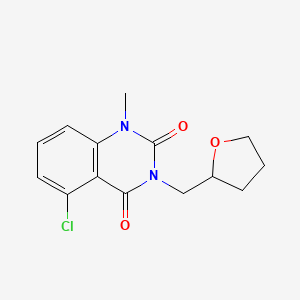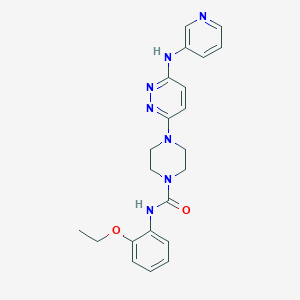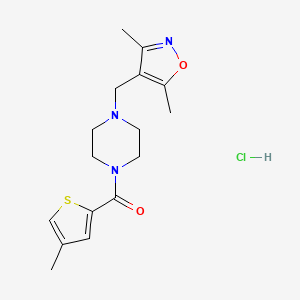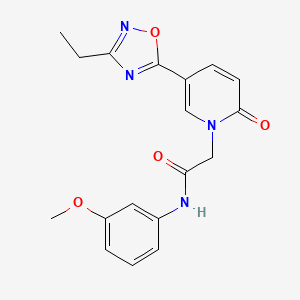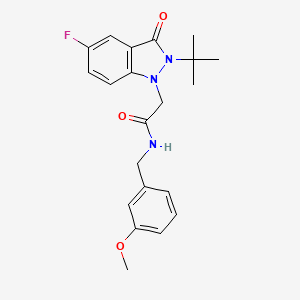
2-adamantyl-N,N-dimethylmethanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-adamantyl-N,N-dimethylmethanamine hydrochloride is a chemical compound with the molecular formula C13H24ClN and a molecular weight of 229.79. It is a derivative of adamantane, a class of compounds known for their unique structural properties .
Molecular Structure Analysis
The molecular structure of adamantane derivatives, including 2-adamantyl-N,N-dimethylmethanamine hydrochloride, can be investigated using quantum-chemical calculations . These calculations can provide insights into the electronic structure of adamantane derivatives and elucidate the mechanisms for their chemical and catalytic transformations .Chemical Reactions Analysis
Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives . The high reactivity of these compounds is due to the presence of double bonds in the adamantane structure .Scientific Research Applications
Synthesis of N-Aryl Derivatives
The compound can be used in the synthesis of N-aryl derivatives of adamantane-containing amines . The Chan–Lam reaction conditions were optimized for this synthesis . A number of adamantane-containing amines and diamines with different steric hindrances at the primary amino groups were reacted with p-tolylboronic acid under the optimized conditions .
Development of Novel Preparation Methods
The compound has been used in the development of novel methods for the preparation of unsaturated adamantane derivatives . These methods have been used to investigate the electronic structure of adamantane derivatives and to elucidate the mechanisms for their chemical and catalytic transformations .
Polymerization Reactions
The compound has been used in polymerization reactions . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Synthesis of Bioactive Compounds
The compound has been used in the synthesis of bioactive compounds . These compounds have potential applications in the pharmaceutical industry .
Synthesis of High-Energy Fuels and Oils
The compound has been used in the synthesis of high-energy fuels and oils . These fuels and oils have potential applications in the energy sector .
Synthesis of Diamondoids
The compound has been used in the synthesis of diamondoids . Diamondoids are diamond-like bulky polymers that have potential applications in the materials science .
Antiarrhythmic Activity
The compound has shown antiarrhythmic activity . It has been found to have a wider therapeutic ratio over known antiarrhythmic drugs of classes I, IV, and III .
Synthesis of Thermally Stable Materials
The compound has been used in the synthesis of thermally stable materials . These materials have potential applications in various industries that require materials with high thermal stability .
Future Directions
The future directions for research on 2-adamantyl-N,N-dimethylmethanamine hydrochloride and similar compounds could include further investigation into their synthesis methods, molecular structure, chemical reactions, mechanism of action, and potential applications. Given the unique properties of adamantane derivatives, they hold promise for a wide range of applications, including the development of new pharmaceuticals and high-energy fuels .
properties
IUPAC Name |
1-(2-adamantyl)-N,N-dimethylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N.ClH/c1-14(2)8-13-11-4-9-3-10(6-11)7-12(13)5-9;/h9-13H,3-8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQFXYAJIPJGOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1C2CC3CC(C2)CC1C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-adamantyl-N,N-dimethylmethanamine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Difluorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2616742.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-butylphenyl)acetamide](/img/structure/B2616743.png)
![1-ethyl-5-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazol-3-amine](/img/structure/B2616744.png)
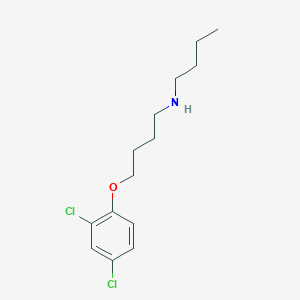
![3-[4-(ethoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2616746.png)
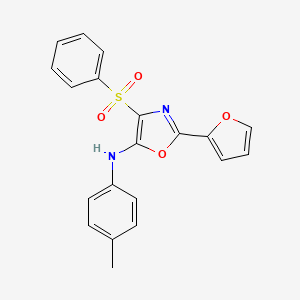
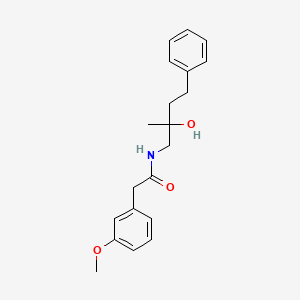
![tert-butyl N-[(2-formylthiophen-3-yl)methyl]carbamate](/img/structure/B2616750.png)

